Cas no 524-17-4 (Dauricine)

Dauricine is a bisbenzylisoquinoline alkaloid derived from plants such as *Menispermum dauricum*. It exhibits notable biological activities, including antiarrhythmic, antihypertensive, and potential antitumor properties. Its mechanism involves calcium channel blockade and modulation of cellular signaling pathways. Dauricine is valued in pharmacological research for its structural complexity and therapeutic potential.
Dauricine structure
Dauricine structure
Product Name:Dauricine
CAS No:524-17-4
MF:C38H44N2O6
MW:624.76577091217
MDL:MFCD26960929
CID:38002
PubChem ID:73400
Update Time:2025-06-17

Dauricine Chemical and Physical Properties

Names and Identifiers

    • DAURICINE
    • -(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenox
    • (r-(r*,r*))-y)
    • 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol
    • 4-[((1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl)methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl]methyl]phenoxy]phenol
    • dauricine (8ci)
    • Menispermum dauricum DC Extract
    • Phenol,4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-
    • 6,6'-Di-O-Methyldauricoline
    • NSC36413
    • 4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenol
    • NCI60_003351
    • 4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenol
    • Phenol,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinoliny
    • 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
    • Men
    • HY-N0220
    • 8QTO90G5W5
    • Phenol, 4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-
    • CCG-270271
    • s9295
    • AKOS037514611
    • Phenol, 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)-, (R-(R*,R*))-
    • BDBM50370415
    • 524-17-4
    • CHEMBL442717
    • DTXSID90966808
    • DAURICINE [MI]
    • NSC 36413
    • UNII-8QTO90G5W5
    • Q5228100
    • SCHEMBL2233953
    • 4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-2-(4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)phenol
    • CHEBI:4331
    • FT-0624458
    • NSC-36413
    • 4-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)-2-(4-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)PHENOXY)PHENOL
    • CS-0008258
    • C09419
    • CHEMBL1995008
    • B2703-465210
    • Phenol,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]-, [R-(R*,R*)]-
    • LS-15406
    • BCP30798
    • AKOS015897174
    • A870987
    • 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
    • 4-(((R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-2-(4-(((S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenol
    • Q-100593
    • SCHEMBL677474
    • AKOS015965146
    • AC-20217
    • AC-34010
    • [R-(R*,R*)]-4-[(1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]phenol; 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol;NSC 36413;
    • 4-(((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl)-2-(4-(((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl)phenoxy)phenol
    • 4-(((1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-2-(4-(((1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenol
    • 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol
    • HY-N0220R
    • FD66056
    • Dauricine (Standard)
    • Dauricine
    • MDL: MFCD26960929
    • Inchi: 1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31-,32-/m1/s1
    • InChI Key: AQASRZOCERRGBL-ROJLCIKYSA-N
    • SMILES: O(C)C1C(=CC2CCN(C)[C@H](CC3C=CC(=C(C=3)OC3C=CC(=CC=3)C[C@@H]3C4C=C(C(=CC=4CCN3C)OC)OC)O)C=2C=1)OC

Computed Properties

  • Exact Mass: 624.32000
  • Monoisotopic Mass: 624.32
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 10
  • Complexity: 933
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 72.9
  • Molecular Weight: 624.8

Experimental Properties

  • Color/Form: Powder
  • Density: 1.1850
  • Melting Point: 115°
  • Boiling Point: 712.3 °C at 760 mmHg
  • Flash Point: 384.6 °C
  • Refractive Index: 1.601
  • PSA: 72.86000
  • LogP: 6.63810
  • Specific Rotation: D11 -139° in methanol

Dauricine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D115683-20mg
Dauricine
524-17-4 ,≥98%
20mg
¥885.90 2023-09-03
ChemFaces
CFN98129-20mg
Dauricine
524-17-4 >=98%
20mg
$128 2021-07-22
S e l l e c k ZHONG GUO
S9295-1mg
Dauricine
524-17-4 99.92%
1mg
¥1203.97 2023-09-15
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0315-20mg
Dauricine
524-17-4 HPLC≥98%
20mg
¥800元 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032897-20mg
Dauricine
524-17-4 98%()
20mg
¥1063 2024-05-23
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B20092-20mg
Dauricine
524-17-4 ,HPLC≥98%
20mg
¥700.00 2021-09-02
ChemScence
CS-0008258-5mg
Dauricine
524-17-4 99.91%
5mg
$80.0 2022-04-27
ChemScence
CS-0008258-10mg
Dauricine
524-17-4 99.91%
10mg
$140.0 2022-04-27
ChemScence
CS-0008258-20mg
Dauricine
524-17-4 99.91%
20mg
$230.0 2022-04-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-QQ668-5mg
Dauricine
524-17-4 ,≥98%
5mg
616.0CNY 2021-08-03

Dauricine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:524-17-4)Dauricine
Order Number:A870987
Stock Status:in Stock
Quantity:100mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:26
Price ($):230.0/390.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:524-17-4)Dauricine
A870987
Purity:99%/99%
Quantity:100mg/250mg
Price ($):230.0/390.0
Email